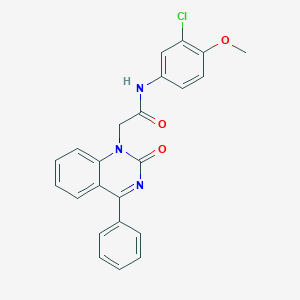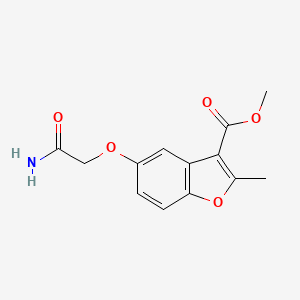
Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with carbamoyl groups are often involved in biological systems and pharmaceuticals . They can be part of larger molecules, such as peptides, or they can be the primary functional group in a molecule .
Synthesis Analysis
The synthesis of carbamoyl-containing compounds can involve various methods. One common method is the reaction of an amine with a carboxylic acid or its derivative to form a carbamoyl group .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
Carbamoyl groups can participate in various chemical reactions. For example, they can undergo decarboxylation to generate carbamoyl radicals . These radicals can then engage in diverse radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, stability, reactivity, and others .科学的研究の応用
Antimicrobial Activity
Synthesis and Antimicrobial Applications Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been explored for their antimicrobial properties. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, testing them for antimicrobial activity against various bacteria and yeasts. Their research indicated potential antimicrobial applications of these compounds Krawiecka et al., 2012.
Antitubercular Activity Bodke et al. (2017) investigated novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, including a focus on their antitubercular activity. Their findings contribute to understanding the potential role of benzofuran derivatives in treating tuberculosis Bodke et al., 2017.
Enzyme Inhibition
Anticholinesterase Activity Research by Luo et al. (2005) involved the synthesis of novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from benzofuran compounds. These compounds showed potent inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating diseases related to enzyme dysfunction Luo et al., 2005.
Cancer Research
Antiproliferative Activity Ma et al. (2017) discovered new compounds from Daphniphyllum macropodum, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, showing significant antiproliferative activity on human NSCLC A549 and H460 cell lines. This research opens avenues for exploring benzofuran derivatives in cancer treatment Ma et al., 2017.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVKJOGQICFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)
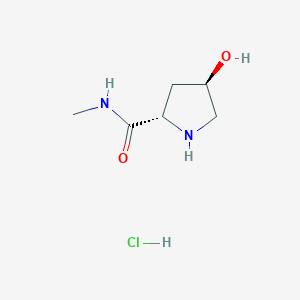

![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)
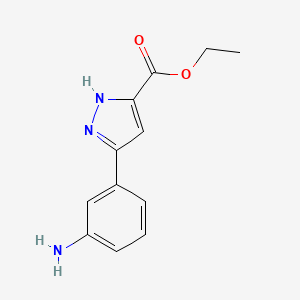
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)
![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)
![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2430861.png)
![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)
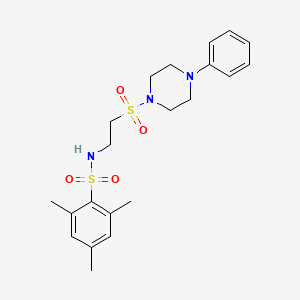
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2430865.png)
